molecular formula C10H8FN3O B1467642 1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1486872-72-3

1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467642
CAS No.: 1486872-72-3
M. Wt: 205.19 g/mol
InChI Key: LMPZCEKPJVCWFS-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a fluorophenylmethyl group and an aldehyde functional group

Preparation Methods

The synthesis of 1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Fluorophenylmethyl Group: This step involves the reaction of the triazole with a fluorophenylmethyl halide under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-[(2-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly at the ortho and para positions relative to the fluorine atom.

Common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted triazole derivatives.

Scientific Research Applications

1-[(2-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or photophysical properties.

    Biology: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The molecular targets and pathways involved can vary, but common mechanisms include:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and catalysis.

    Protein-Ligand Interactions: It may interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting protein function and stability.

Comparison with Similar Compounds

1-[(2-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-[(2-Chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde:

    1-[(2-Methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde: Features a methyl group, leading to differences in steric and electronic effects.

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to form specific interactions with biological targets.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c11-10-4-2-1-3-8(10)5-14-6-9(7-15)12-13-14/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPZCEKPJVCWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=N2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
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1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
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1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
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1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
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1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

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